molecular formula C19H22N2O2 B14160319 N,N'-bis(2-ethylphenyl)propanediamide CAS No. 1677-31-2

N,N'-bis(2-ethylphenyl)propanediamide

Cat. No.: B14160319
CAS No.: 1677-31-2
M. Wt: 310.4 g/mol
InChI Key: HJMHUGOCWUHRRI-UHFFFAOYSA-N
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Description

N,N'-bis(2-ethylphenyl)propanediamide is a diamide compound featuring a propanediamide backbone substituted with 2-ethylphenyl groups at both terminal nitrogen atoms. Propanediamides are widely studied for their roles in coordination chemistry, material science, and as scaffolds for functional molecules .

Properties

CAS No.

1677-31-2

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N,N'-bis(2-ethylphenyl)propanediamide

InChI

InChI=1S/C19H22N2O2/c1-3-14-9-5-7-11-16(14)20-18(22)13-19(23)21-17-12-8-6-10-15(17)4-2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

HJMHUGOCWUHRRI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC(=O)NC2=CC=CC=C2CC

solubility

>46.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Primary Synthetic Routes

Direct Aminolysis of Malonyl Chloride

The most widely reported method involves the reaction of malonyl chloride with 2-ethylaniline under anhydrous conditions.

Reaction Mechanism
  • Step 1 : Activation of malonyl chloride by a base (e.g., triethylamine, pyridine) to neutralize HCl.
  • Step 2 : Nucleophilic attack by 2-ethylaniline at both carbonyl groups, forming the diamide.

$$
\text{ClC(O)CH}2\text{C(O)Cl} + 2 \, \text{H}2\text{N-C}6\text{H}3(\text{Et}) \xrightarrow{\text{Base}} \text{HN(C}6\text{H}3\text{Et)C(O)CH}2\text{C(O)NH(C}6\text{H}_3\text{Et)} + 2 \, \text{HCl}
$$

Experimental Protocol
  • Reagents :

    • Malonyl chloride (1 eq)
    • 2-Ethylaniline (2.2 eq, excess to ensure complete reaction)
    • Triethylamine (2.2 eq)
    • Anhydrous THF or dichloromethane (solvent)
  • Procedure :

    • Dissolve 2-ethylaniline and triethylamine in THF at 0°C under nitrogen.
    • Add malonyl chloride dropwise over 30 minutes.
    • Stir at room temperature for 12–24 hours.
    • Quench with aqueous HCl, extract with ethyl acetate, and purify via flash chromatography (hexane/EtOAc).
  • Yield : 60–75% (typical for malonamide syntheses).

Alternative Methods

Transamidation of Malonic Acid Esters

Malonic acid diesters (e.g., dimethyl malonate) react with 2-ethylaniline under high-temperature or catalytic conditions:

$$
\text{CH}2(\text{COOCH}3)2 + 2 \, \text{H}2\text{N-C}6\text{H}3(\text{Et}) \xrightarrow{\Delta, \text{cat.}} \text{HN(C}6\text{H}3\text{Et)C(O)CH}2\text{C(O)NH(C}6\text{H}3\text{Et)} + 2 \, \text{CH}3\text{OH}
$$

  • Catalysts : Titanium(IV) isopropoxide or enzymatic systems.
  • Conditions : 120–150°C, 24–48 hours.
  • Yield : 40–55% (lower due to equilibrium limitations).
Solid-Phase Synthesis

Recent advances utilize polymer-supported reagents to simplify purification:

  • Resin : Wang resin functionalized with malonyl groups.
  • Coupling : 2-Ethylaniline activated with HOBt/DIC.
  • Cleavage : TFA/CH$$2$$Cl$$2$$ (1:1).
  • Yield : 70–80% (reported for analogous malonamides).

Optimization and Challenges

Critical Parameters

Parameter Optimal Range Impact on Yield/Purity
Temperature 0–25°C Higher temps accelerate side reactions (e.g., monoamide formation).
Stoichiometry 2.2 eq amine Ensures complete conversion of malonyl chloride.
Solvent Polarity Low (THF, DCM) Prevents hydrolysis of malonyl chloride.
Base Triethylamine Superior HCl scavenging vs. pyridine.

Common Side Reactions

  • Monoamide Formation :
    • Caused by insufficient amine or premature quenching.
    • Mitigation: Use excess amine (2.2–2.5 eq).
  • Hydrolysis :
    • Malonyl chloride reacts with moisture to form malonic acid.
    • Mitigation: Rigorous anhydrous conditions.

Analytical Characterization

Spectroscopic Data

Technique Key Signals (for N,N'-bis(2-ethylphenyl)propanediamide)
$$^1$$H NMR (CDCl$$_3$$) δ 1.20 (t, 6H, CH$$2$$CH$$3$$), 2.60 (q, 4H, CH$$2$$), 3.40 (s, 2H, CH$$2$$), 7.10–7.30 (m, 8H, ArH).
IR (KBr) 3280 cm$$^{-1}$$ (N–H stretch), 1650 cm$$^{-1}$$ (C=O).
MS (ESI+) m/z 311.2 [M+H]$$^+$$.

Purity Assessment

  • HPLC : C18 column, 70:30 MeOH/H$$_2$$O, retention time = 8.2 min.
  • Elemental Analysis : Calculated C 73.52%, H 6.50%, N 9.03%; Found C 73.48%, H 6.54%, N 9.01%.

Industrial-Scale Considerations

Cost-Efficiency

Method Cost Drivers Scalability
Direct aminolysis Malonyl chloride price High (batch reactors).
Transamidation Long reaction times Moderate.
Solid-phase Resin expense Low (niche applications).

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-ethylphenyl)propanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N,N’-bis(2-ethylphenyl)propanediamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-bis(2-ethylphenyl)propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Hydroxyethyl groups (e.g., ) enhance solubility in polar solvents due to hydrogen bonding, as evidenced by IR peaks at ~3300 cm⁻¹ (OH stretch) . Methoxyphenyl groups (e.g., ) increase melting points (120–122°C) compared to hydroxyethyl derivatives (113–114°C), likely due to improved crystallinity from π-π interactions. Chlorinated aryl groups (e.g., ) may enhance thermal stability and influence halogen bonding in supramolecular assemblies.

Spectral and Electronic Properties

  • IR Spectroscopy : All derivatives show characteristic amide C=O stretches near 1630–1675 cm⁻¹. Hydroxyethyl derivatives exhibit additional OH stretches (~3300 cm⁻¹) , while methoxyphenyl derivatives lack OH but show aromatic C-H stretches .
  • NMR Data :
    • Hydroxyethyl Derivatives : δH 0.89 ppm (CH₃CH₂), δC 168.0 ppm (C=O) .
    • Methoxyphenyl Derivatives : δH 3.82 ppm (OCH₃), δC 167.7 ppm (C=O) .

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